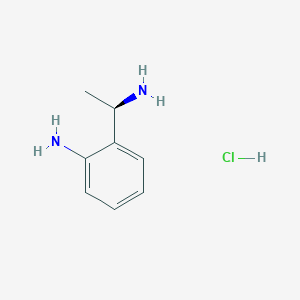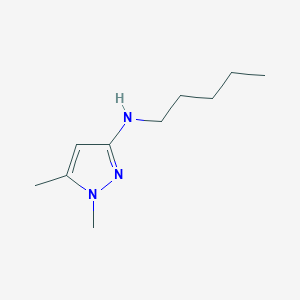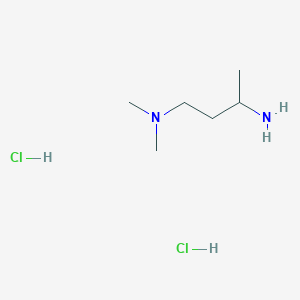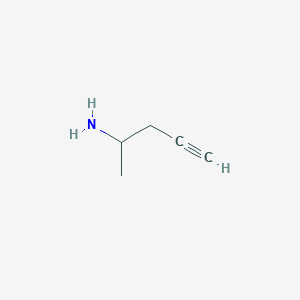![molecular formula C12H20ClN3O B11733167 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C12H20ClN3O It is a derivative of benzene and morpholine, featuring both amine and morpholine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with 2-chloroethylmorpholine under basic conditions to form the intermediate 2-(morpholin-4-yl)ethyl-2-nitroaniline. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
- 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Comparison: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is unique due to its specific combination of benzene and morpholine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H20ClN3O |
|---|---|
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O.ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;/h1-4,14H,5-10,13H2;1H |
Clave InChI |
PNKSGAQSSJDMKW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)

![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)

![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11733138.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)

![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
